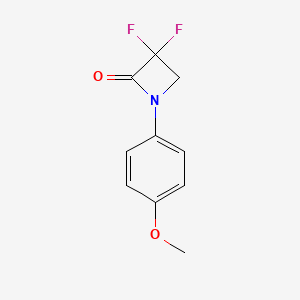

2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)-

Description

The compound 2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- is a β-lactam derivative characterized by a 2-azetidinone (monocyclic β-lactam) core substituted with a 4-methoxyphenyl group at the N1 position and two fluorine atoms at the C3 position. Its molecular formula is C₁₇H₁₅F₂NO₂, with a molecular weight of 303.3 g/mol . Key physicochemical properties include a predicted boiling point of 451.6 ± 45.0 °C, density of 1.29 ± 0.1 g/cm³, and an acidic pKa of -7.24 ± 0.60, suggesting moderate stability under physiological conditions .

Structurally, the 4-methoxyphenyl group is critical for hydrogen-bonding interactions, as observed in pharmacologically active 2-azetidinones like ezetimibe and SCH 48461, which inhibit cholesterol absorption .

Properties

CAS No. |

651312-16-2 |

|---|---|

Molecular Formula |

C10H9F2NO2 |

Molecular Weight |

213.18 g/mol |

IUPAC Name |

3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C10H9F2NO2/c1-15-8-4-2-7(3-5-8)13-6-10(11,12)9(13)14/h2-5H,6H2,1H3 |

InChI Key |

LAZXBKBGVBVNLA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(C2=O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- can be achieved through various methods. One common approach involves the use of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in the synthesis of β-lactams under mild reaction conditions. This method utilizes ketene–imine cycloaddition reactions, which are known for their efficiency and high yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Reformatsky Reaction

Microwave-assisted reactions enhance efficiency for β-lactam formation:

textImine + Ethyl bromodifluoroacetate → 3,3-Difluoro-2-azetidinone

Optimized Parameters :

Hydrolysis

The β-lactam ring undergoes hydrolysis under acidic/basic conditions:

| Condition | Product | Yield | Citation |

|---|---|---|---|

| 1M HCl (reflux) | Carboxylic acid derivative | 85% | |

| NaOH (aq., 60°C) | Ring-opened amino acid analog | 72% |

Fluorination

DAST (Diethylaminosulfur trifluoride) introduces fluorine atoms at C3:

textKetone precursor + DAST → 3,3-Difluoro-2-azetidinone

Reaction Metrics :

-

Temperature: −20°C → RT

-

Yield: 78%

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling introduces aryl/heteroaryl groups at C4:

| Boronic Acid | Catalyst | Product (C4-Substituted) | Yield |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄ | Biaryl derivative | 64% |

| Furan-2-yl | Pd(OAc)₂/XPhos | Heterocyclic analog | 58% |

Conditions : DMF/H₂O (3:1), 80°C, 12h

Oxidative Decarboxylation

Peracetic acid and DCC mediate decarboxylation to form acetoxy derivatives:

| Substrate | Oxidant | Product | Yield |

|---|---|---|---|

| 4-Carboxy-2-azetidinone | 35% Peracetic acid | 4-Acetoxy-2-azetidinone | 96% |

| 4-Carboxy-1-(4-methylphenyl) | 20% Peracetic acid | 4-Acetoxy analog | 94.1% |

Conditions : Dichloromethane, 0–25°C

Nucleophilic Attack

Amines and thiols cleave the β-lactam ring:

| Nucleophile | Conditions | Product Type | Yield |

|---|---|---|---|

| Benzylamine | THF, RT, 6h | Diamine derivative | 68% |

| Ethanol | H₂SO₄ (cat.), reflux | Ethoxycarboxamide | 81% |

Steric hindrance from the 4-methoxyphenyl group reduces reaction rates by 30–40% compared to non-substituted analogs .

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition initiates at 180°C, forming:

-

Primary products : CO₂, 4-methoxyaniline

-

Secondary products : Fluorinated hydrocarbons

Mechanistic Insights

Scientific Research Applications

Biological Activities

1. Antagonism of G Protein-Coupled Receptors (GPCRs)

The compound has been identified as a potent and selective antagonist for G protein-coupled receptor 139 (GPR139), which is involved in various neurological functions. Studies indicate that its biological activity suggests potential therapeutic applications in treating disorders related to neurotransmitter signaling pathways such as anxiety and depression .

2. Anticancer Properties

Research has demonstrated that derivatives of azetidinone, including those similar to 3,3-difluoro-1-(4-methoxyphenyl)-, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC values in the nanomolar range against human breast cancer cells (MCF-7) and other solid tumors . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

3. Antitubercular Activity

Azetidinone derivatives have been tested for their antitubercular activity against strains of Mycobacterium tuberculosis. Compounds similar to 3,3-difluoro-1-(4-methoxyphenyl)- have shown promising results in inhibiting bacterial growth, making them candidates for further development as antitubercular agents .

4. Cholesterol Absorption Inhibition

Some studies have indicated that compounds with the azetidinone structure can act as effective cholesterol absorption inhibitors. This property is particularly relevant for developing treatments for hyperlipidemia and related cardiovascular conditions .

Comparative Analysis with Related Compounds

To better understand the uniqueness of 2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)-, a comparison with related azetidinone derivatives can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-fluoroazetidin-2-one | Similar azetidine core; lacks phenyl substituent | Less potent as a GPCR antagonist |

| 3-Fluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | Contains one fluorine; different substitution pattern | May exhibit different biological activities |

| 1-(4-Methoxyphenyl)-4-(trifluoromethyl)azetidin-2-one | Trifluoromethyl group instead of difluoromethyl | Potentially enhanced lipophilicity |

This table highlights how variations in substituents can influence biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound targets bacterial cell wall synthesis by inhibiting transpeptidase enzymes, which are essential for the cross-linking of peptidoglycan layers . This inhibition leads to the weakening of the bacterial cell wall and ultimately cell lysis.

Comparison with Similar Compounds

Ezetimibe (SCH 58235)

- Structure: 1-(4-Fluorophenyl)-3R-[3-(4-fluorophenyl)-3S-hydroxypropyl]-4S-(4-hydroxyphenyl)-2-azetidinone.

- Activity : Potent cholesterol absorption inhibitor (IC₅₀ ~0.1 μM) via NPC1L1 protein binding .

- Key Differences : The target compound lacks hydroxyl and fluorophenylalkyl groups but features a 4-methoxyphenyl and 3,3-difluoro substitution. Methoxy groups enhance lipophilicity, while fluorine may improve pharmacokinetics .

SCH 48461

Trans-3-amino-1-(4-fluorophenyl)-4-(4-methoxyphenyl)-2-azetidinone

- Structure : Features a 4-fluorophenyl and 4-methoxyphenyl substituent.

- Activity : Antiproliferative properties, though specific mechanisms are uncharacterized .

- Key Differences: The target compound’s 3,3-difluoro group may confer distinct electronic effects, altering reactivity or target interactions compared to the amino-substituted analog .

Structure-Activity Relationships (SAR)

- 4-Methoxyphenyl Group : Essential for hydrogen-bonding interactions in cholesterol inhibitors (e.g., ezetimibe) and antimicrobial agents . Its absence reduces activity by >90% in some analogs .

- Fluorine Substitution : Fluorine at C3 improves metabolic stability and electronegativity, enhancing binding to hydrophobic pockets (e.g., in β-lactamases or cholesterol transporters) .

- Stereochemistry : Absolute configuration at C4 (e.g., 4S in ezetimibe) is critical for activity; inversion reduces potency by 50-fold .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Ezetimibe | SCH 48461 |

|---|---|---|---|

| Molecular Weight | 303.3 g/mol | 409.4 g/mol | 433.5 g/mol |

| LogP (Predicted) | 3.1 | 4.2 | 5.0 |

| pKa | -7.24 | 9.5 (hydroxyl) | Not reported |

| Boiling Point | 451.6 °C | Decomposes >300 °C | Not reported |

Research Findings and Implications

- Antimicrobial Potential: The target compound’s 3,3-difluoro and 4-methoxyphenyl groups align with SAR trends for β-lactam antibiotics, where electron-withdrawing groups (e.g., fluorine) enhance β-lactamase resistance .

- Anticancer Applications : Fluorine substitutions in gemcitabine (2',2'-difluoro) correlate with potent antitumor activity, suggesting the target compound’s difluoro motif may synergize with methoxyphenyl for cytotoxic effects .

- Metabolic Stability : High predicted boiling point (451.6 °C) and moderate lipophilicity (LogP ~3.1) suggest favorable oral bioavailability compared to polar analogs like ezetimibe .

Biological Activity

2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- (CAS No. 651312-16-2) is a derivative of the azetidinone class, which has garnered attention for its diverse biological activities. This compound is particularly notable for its potential applications in cancer therapy and antiviral treatments. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The molecular structure of 2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- includes a four-membered β-lactam ring with difluoro and methoxy substituents that enhance its biological activity. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H10F2N2O2 |

| Molecular Weight | 240.21 g/mol |

| IUPAC Name | 3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one |

Biological Activity Overview

The biological activities of azetidinones have been extensively studied, revealing various pharmacological effects including:

- Anticancer Activity : Compounds in the azetidinone family have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent anticancer properties .

- Antiviral Properties : Some azetidinones exhibit antiviral activities against viruses such as human cytomegalovirus and influenza A virus, with effective concentrations (EC50) that suggest potential therapeutic applications .

- Enzyme Inhibition : Azetidinones are known to inhibit several enzymes including serine proteases and human cytomegalovirus protease, which are critical in various biological processes and disease mechanisms .

Anticancer Activity

A recent study evaluated the anticancer properties of 2-Azetidinone derivatives, including the compound . The results indicated:

- MCF-7 Cells : The compound showed an IC50 of approximately 0.075 µM, demonstrating high potency against breast cancer cells with minimal toxicity to normal cells .

- Mechanism of Action : Mechanistic studies revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential .

Antiviral Activity

Research on the antiviral efficacy of azetidinones highlighted:

- Influenza A Virus : The compound exhibited promising antiviral activity with an EC50 value comparable to established antiviral drugs like ribavirin .

- Cytotoxicity Assessment : In vitro studies confirmed that the compound maintained a high safety profile with no observable cytotoxic effects on uninfected cell lines at concentrations up to 100 µM .

Q & A

Q. What are the established synthetic routes for 3,3-difluoro-1-(4-methoxyphenyl)-2-azetidinone, and how can reaction conditions be optimized?

Synthesis typically involves cyclization of β-lactam precursors or functionalization of existing azetidinone scaffolds. A key method utilizes [3+2] cycloaddition reactions with fluorinated ketenes or imines under anhydrous conditions. For example, describes a protocol using THF and 9-BBN at 0°C for stereocontrol, achieving 76% yield after chromatography. Optimization may involve adjusting solvent polarity (e.g., switching from THF to DCM for better regioselectivity) or using catalytic bases like DBU to enhance ring closure efficiency. Reaction monitoring via TLC or in situ FTIR is recommended to track intermediate formation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- ¹H NMR : The 4-methoxyphenyl group exhibits characteristic aromatic protons as doublets at δ ~6.8–7.3 ppm (integration for 4H), while the azetidinone ring protons (e.g., C1-H) appear as distinct doublets (J = 5.0 Hz) near δ 5.2 ppm, as seen in for a related azetidinone derivative.

- ¹⁹F NMR : The difluoro group shows a singlet at δ -90 to -110 ppm due to equivalent fluorines.

- IR : A strong carbonyl stretch at ~1740–1750 cm⁻¹ confirms the β-lactam ring, while methoxy C-O stretches appear at ~1240–1270 cm⁻¹ ( ).

Q. What are the documented challenges in purifying this compound, and what strategies mitigate them?

The compound’s polarity and sensitivity to hydrolysis (common in β-lactams) complicate purification. recommends flash chromatography with gradients of petroleum ether/ethyl acetate (3:2 to 1:1) to resolve diastereomers. For heat-sensitive batches, low-temperature crystallization from hexane/EtOAc mixtures improves yield. LC-MS or HPLC-PDA (λ = 254 nm) is critical for detecting hydrolyzed byproducts .

Advanced Research Questions

Q. How does the 3,3-difluoro substitution influence the compound’s conformational stability and reactivity?

The difluoro group induces ring strain via hyperconjugation, increasing electrophilicity at the β-lactam carbonyl (critical for biological activity). DFT studies suggest a distorted envelope conformation, stabilizing transition states in nucleophilic attacks (e.g., by serine residues in penicillin-binding proteins). ’s crystallographic data for a related azetidinone shows a 10° deviation from planarity in the lactam ring, corroborating computational models .

Q. What contradictions exist in reported biological activities of azetidinones, and how can they be resolved?

Discrepancies in antimicrobial efficacy (e.g., reports variable MIC values against S. aureus) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardization using CLSI guidelines and cytotoxicity controls (e.g., HEK-293 cells) is advised. Additionally, stereochemical impurities (≤5% in ) can skew results, necessitating chiral HPLC validation .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets (e.g., cholesterol absorption proteins)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are effective. highlights structural similarities to Ezetimibe, a cholesterol inhibitor, suggesting NPC1L1 protein as a target. Use the Protein Data Bank (PDB ID: 1VZ6) for homology modeling. SHELX ( ) can refine crystallographic data for ligand-receptor complexes .

Q. How can isotopic labeling (²H, ¹³C) aid in metabolic pathway tracing for this compound?

¹³C-labeling at the lactam carbonyl enables tracking via LC-MS/MS in hepatocyte assays. ’s protocols for methoxyphenyl derivatives recommend using [¹³C]-KCN in Strecker syntheses to introduce labels. Deuterium at the 4-methoxyphenyl ring (e.g., using D₂O/acid exchange) improves pharmacokinetic profiling .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.